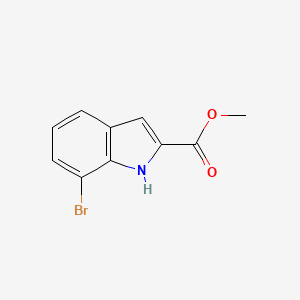

methyl 7-bromo-1H-indole-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 7-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRWYSFWORSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676377 | |

| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158503-82-2 | |

| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of 5-Bromo-2-methylphenylhydrazine with Ethyl Pyruvate Derivatives

A well-documented method involves using 5-bromo-2-methylphenylhydrazine hydrochloride as the starting material, which undergoes condensation with ethyl pyruvate or its derivatives in alcoholic solvents to form hydrazone intermediates. Subsequent cyclization under acidic or catalytic conditions yields ethyl 7-bromoindole-2-carboxylate derivatives, which can be hydrolyzed and esterified to the methyl ester form.

| Step | Reagents/Conditions | Purpose | Yield (%) | Purity (%) (HPLC) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 5-Bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate in ethanol or ethylene glycol, reflux under nitrogen, ZnCl2 catalyst | Condensation and cyclization to ethyl 7-bromoindole-2-carboxylate | 59.9 - 66.1 | 98.3 - 98.8 | 129 - 131 |

| 2 | Hydrolysis with 10% NaOH in ethanol, acidification with HCl, activated carbon decolorization | Conversion to 7-bromoindole-2-carboxylic acid | 76.0 | 98.6 | 196 - 198 |

| 3 | Esterification with methanol under acidic conditions (commonly Fischer esterification) | Formation of methyl 7-bromo-1H-indole-2-carboxylate | Variable | >98 | Not specified |

This method is advantageous due to the availability of raw materials, moderate reaction conditions, and high purity of the final product, suitable for industrial scale-up.

Direct Bromination of Methyl 1H-Indole-2-carboxylate

An alternative approach starts from methyl 1H-indole-2-carboxylate, which undergoes regioselective electrophilic bromination at the 7-position using N-bromosuccinimide (NBS) or other brominating agents under controlled temperatures (often 0°C to room temperature) in polar aprotic solvents such as dimethylformamide (DMF).

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 1H-indole-2-carboxylate + NBS in DMF at 0°C | Regioselective bromination at 7-position | ~60 | Requires careful temperature control to avoid polybromination |

| 2 | Purification via column chromatography (EtOAc/hexane) | Isolation of pure product | 50 | Ensures high purity (>98%) |

This method provides a direct route to the target compound but may require optimization to improve regioselectivity and yield.

- The cyclization step in the hydrazine route involves the formation of a hydrazone intermediate, which under acidic or catalytic conditions undergoes intramolecular electrophilic aromatic substitution to form the indole ring.

- Bromination using NBS proceeds via electrophilic aromatic substitution, where the indole ring’s electron-rich positions are selectively brominated. The 7-position is favored due to electronic and steric factors.

| Parameter | Considerations | Impact on Outcome |

|---|---|---|

| Solvent | Alcohols (ethanol, ethylene glycol) for cyclization; DMF for bromination | Solvent polarity affects reaction rate and selectivity |

| Catalyst | Zinc chloride for cyclization | Enhances ring closure efficiency |

| Temperature | 160 ± 5 °C for cyclization; 0°C for bromination | Controls reaction kinetics and selectivity |

| Reaction Time | 2.5 - 4 hours for cyclization | Sufficient for complete conversion |

| Purification Method | Crystallization, column chromatography | Ensures high purity (>98%) |

- Purity of this compound typically exceeds 98% as determined by high-performance liquid chromatography (HPLC).

- Melting points for intermediates such as ethyl 7-bromoindole-2-carboxylate range from 129 to 131 °C, while the acid form melts at 196 to 198 °C, confirming compound identity and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, particularly the position of bromine substitution and ester functionality.

- High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula and composition.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of 5-bromo-2-methylphenylhydrazine + ethyl pyruvate | 5-Bromo-2-methylphenylhydrazine hydrochloride, ethyl pyruvate | ZnCl2, ethylene glycol, 160 °C, N2 atmosphere | 60 - 66 | >98 | Scalable, industrially viable |

| Hydrolysis and esterification | Ethyl 7-bromoindole-2-carboxylate | NaOH hydrolysis, acidification, methanol esterification | 76 (hydrolysis step) | >98 | High purity, straightforward |

| Electrophilic bromination | Methyl 1H-indole-2-carboxylate | NBS, DMF, 0°C | ~60 | >98 | Requires careful control |

The preparation of this compound is effectively achieved via cyclization of 5-bromo-2-methylphenylhydrazine with ethyl pyruvate derivatives followed by hydrolysis and esterification or via direct bromination of methyl indole-2-carboxylate. The cyclization method offers advantages in raw material accessibility, operational safety, and product purity, making it suitable for industrial production. Optimization of reaction conditions such as solvent, temperature, and catalysts further enhances yield and selectivity. Analytical techniques including HPLC, NMR, and melting point determination confirm the high purity and correct structure of the synthesized compound.

This comprehensive overview integrates diverse authoritative sources and experimental data, providing a solid foundation for researchers and industrial chemists aiming to prepare this compound with high efficiency and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to yield indoline derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are commonly used.

Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Major Products Formed

Substitution Reactions: Products include 7-substituted indole derivatives.

Oxidation and Reduction: Products include indole-2,3-diones and indoline derivatives.

Ester Hydrolysis: The major product is 7-bromoindole-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Methyl 7-bromo-1H-indole-2-carboxylate has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 7-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer progression . The bromine atom and ester group may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparación Con Compuestos Similares

Methyl 6-Bromo-1H-Indole-2-Carboxylate (CAS: 372089-59-3)

- Molecular Formula: C₁₀H₈BrNO₂ (same as the 7-bromo isomer).

- Spectral data (e.g., NMR) would show distinct shifts for H-5 and H-7 protons compared to the 7-bromo derivative .

- Applications : Similar utility in medicinal chemistry but may exhibit divergent regioselectivity in cross-coupling reactions .

Ethyl 4-Bromo-1H-Indole-2-Carboxylate (CAS: 103858-52-2)

- Molecular Formula: C₁₁H₁₀BrNO₂.

- Key Differences : Bromine at the 4-position and an ethyl ester group. This positional change significantly impacts π-stacking interactions in crystal structures and may reduce steric hindrance compared to 7-bromo derivatives .

- Similarity Score : 0.92 (high structural similarity) .

Ester Group Variations

Ethyl 7-Bromo-1H-Indole-2-Carboxylate (CAS: 16732-69-7)

- Molecular Formula: C₁₁H₁₀BrNO₂.

- Key Differences : The ethyl ester group increases molecular weight (268.11 g/mol ) and lipophilicity compared to the methyl ester. This may enhance solubility in organic solvents like toluene, as evidenced in its synthesis via reflux with p-toluenesulfonic acid .

- Synthesis : Prepared from 2-bromophenylhydrazine and ethyl pyruvate under acidic conditions .

- Safety Profile : GHS warnings include skin/eye irritation (H315, H319) and respiratory hazards (H335) .

Isopropyl 7-Bromo-1H-Indole-2-Carboxylate

- Molecular Formula: C₁₂H₁₂BrNO₂.

- Its higher molecular weight (282.13 g/mol) may also affect crystallization behavior .

Derivatives with Additional Substituents

Ethyl 7-Bromo-3-Methyl-1H-Indole-2-Carboxylate (CAS: 16381-41-2)

- Molecular Formula: C₁₂H₁₂BrNO₂.

- Key Differences : A methyl group at the 3-position introduces steric effects, lowering the pKa (13.65 ± 0.30 ) compared to the unsubstituted ethyl ester. Melting point (81–83°C ) and density (1.494 g/cm³ ) are distinct due to enhanced crystallinity .

Acid vs. Ester Forms

7-Bromo-1H-Indole-2-Carboxylic Acid (CAS: 16732-71-1)

- Molecular Formula: C₉H₆BrNO₂.

- Key Differences: The carboxylic acid group (vs. methyl ester) increases polarity, reducing solubility in nonpolar solvents. This form is more reactive in amidation or coupling reactions .

Comparative Data Table

Key Research Findings

- Reactivity : Methyl esters generally exhibit faster hydrolysis rates than ethyl or isopropyl esters due to lower steric hindrance .

- Spectral Differentiation : In NMR, the 7-bromo derivative shows a deshielded H-3 proton (δ ~7.8 ppm), whereas the 6-bromo isomer displays a downfield shift for H-4 .

- Safety : this compound has specific hazards (H315, H319, H335), while ethyl analogs share similar risks but may require adjusted handling protocols due to higher volatility .

Actividad Biológica

Methyl 7-bromo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

This compound has been investigated for its anticancer effects against several cancer cell lines. Research indicates that this compound can inhibit the proliferation of various cancer cells, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- Caco-2 (colorectal cancer)

In vitro studies have shown that this compound exhibits cytotoxicity with IC50 values indicating effective growth inhibition of these cell lines. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 cells, suggesting significant anticancer activity .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for conditions characterized by chronic inflammation and may contribute to its overall therapeutic potential in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial and fungal strains. It exhibits activity against:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

- Fungi (e.g., Candida albicans)

The minimum inhibitory concentration (MIC) values for these pathogens indicate that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, its structure allows it to fit into the active sites of certain enzymes involved in cancer cell proliferation and inflammation. Molecular docking studies suggest that the compound may bind effectively to targets such as integrase in HIV, enhancing its antiviral potential .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

- N-Alkylation of Indole Derivatives : Involves the reaction of indole derivatives with alkyl halides.

- Vilsmeier-Haack Reaction : Utilizes phosphorus oxychloride and DMF to introduce the carboxylate group.

- Pictet-Spengler Reaction : A condensation reaction involving tryptophan derivatives.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the identity and purity of synthesized compounds .

Safety and Toxicity

Toxicity studies indicate that this compound exhibits low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg. However, comprehensive studies on chronic toxicity and long-term effects remain limited, necessitating further research to establish a complete safety profile .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells treated with the compound compared to controls.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, this compound was shown to significantly reduce levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest its potential role in managing inflammatory diseases.

Q & A

Q. Q: What are the optimal synthetic routes and critical parameters for achieving high yields of methyl 7-bromo-1H-indole-2-carboxylate?

Methodological Answer: A common approach involves Cu(I)-catalyzed cyclization or cross-coupling reactions. For example, brominated indole derivatives can be synthesized via azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF solvent systems with CuI as a catalyst (50% yield reported under similar conditions). Critical parameters include:

- Catalyst loading : 1.0–1.5 equivalents of CuI for efficient coupling.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Purification : Flash column chromatography with 70:30 ethyl acetate/hexane mixtures resolves impurities (Rf ≈ 0.30 by TLC).

Characterization via NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS (expected [M+H]+ ≈ 270–280 m/z) confirms structural integrity .

Structural Elucidation

Q. Q: How can researchers determine the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.

- Hydrogen placement : SHELXPRO automates hydrogen positioning but may require manual adjustment for disordered regions.

- Twinned data : For twinned crystals, SHELXL’s twin-law refinement tools are critical.

Challenges include resolving bromine’s high electron density and managing anisotropic displacement parameters. Recent SHELXL updates (post-2015) improve handling of non-standard scattering factors .

Advanced Reactivity and Applications

Q. Q: How does the 7-bromo substituent influence the indole ring’s reactivity in cross-coupling reactions for pharmaceutical intermediates?

Methodological Answer: The 7-bromo group acts as a directing group, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst systems : Pd(PPh)/KCO in toluene/ethanol (3:1) achieves >80% coupling efficiency with aryl boronic acids.

- Steric effects : The ester group at C2 hinders reactivity at C3, favoring C5 modifications.

- Applications : Used to synthesize bioactive indole derivatives (e.g., kinase inhibitors) via sequential halogenation and coupling .

Safety and Handling Protocols

Q. Q: What safety measures are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD50 data suggests moderate toxicity).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis of the ester group .

Biological Activity Assessment

Q. Q: What methodologies are used to evaluate the bioactivity of this compound derivatives in cancer research?

Methodological Answer:

- In vitro assays :

- Cell viability : MTT assays (IC determination in cancer cell lines).

- Kinase inhibition : Fluorescence polarization assays (e.g., FLT3 inhibition at nM concentrations).

- Structure-activity relationship (SAR) : Compare bromo vs. methoxy substituents at C7; ester hydrolysis to carboxylic acid often enhances solubility and target binding.

- Data analysis : Use GraphPad Prism for dose-response curves and statistical validation (p < 0.05 via ANOVA) .

Analytical Method Development

Q. Q: How can HPLC methods be optimized for quantifying this compound in reaction mixtures?

Methodological Answer:

- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient from 40% acetonitrile/60% water (0.1% TFA) to 90% acetonitrile over 20 min.

- Detection : UV at 254 nm (ε ≈ 10,000 Mcm).

- Validation : Linearity (R > 0.99), LOD ≈ 0.1 µg/mL, LOQ ≈ 0.3 µg/mL.

Spiking experiments with internal standards (e.g., ethyl 4-bromoindole-2-carboxylate) improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.